molecular formula C13H12N2O3 B037767 2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid CAS No. 114501-02-9

2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid

Cat. No. B037767
M. Wt: 244.25 g/mol
InChI Key: BEXZOAJWOZFOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . It is used as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones .


Synthesis Analysis

The compound can be synthesized using a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles. This reaction is catalyzed by pyridine-2-carboxylic acid and results in the production of pyrazolo[3,4-b]quinolinones .


Molecular Structure Analysis

The molecular structure of this compound is derived from pyridinecarboxylic acid, which has the chemical formula C6H5NO2 . The specific structure of “2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid” would include additional groups attached to the pyridine ring.


Chemical Reactions Analysis

The compound participates in multi-component reactions to produce pyrazolo[3,4-b]quinolinones. The reaction proceeds through a carbocation intermediate . It can also react with other compounds to form new products .

Scientific Research Applications

Antimicrobial Activity

Research on related pyridine derivatives, including those with structural modifications at the pyridine nucleus, has demonstrated their potential as antimicrobial agents. For instance, Patel et al. (2011) synthesized a series of pyridine derivatives and assessed their antimicrobial activities, finding variable and modest activity against bacteria and fungi. These findings indicate the potential for structural analogs of "2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid" to serve as frameworks for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Structural Analysis and Material Science

Compounds structurally related to "2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid" have been analyzed for their crystal structures to understand their physical and chemical properties better. For example, Wang et al. (2017) reported the X-ray powder diffraction data of a closely related compound, providing insights into its crystalline structure and potential applications in material science and drug development (Wang, Suo, Zhang, Hou, & Li, 2017).

Corrosion Inhibition

Research has also explored the use of pyridine derivatives as corrosion inhibitors. Ansari, Quraishi, & Singh (2015) investigated the adsorption and corrosion inhibition effects of pyridine derivatives on mild steel in hydrochloric acid, highlighting their potential in protecting metals from corrosion. These studies suggest that analogs of "2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid" could be effective in corrosion protection applications (Ansari, Quraishi, & Singh, 2015).

Insecticidal Properties

The investigation into pyridine derivatives has extended to their insecticidal properties. Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem (2014) synthesized and tested the toxicity of several pyridine derivatives against the cowpea aphid, demonstrating significant insecticidal activity. This research points to the potential of utilizing "2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid" and its derivatives in developing new insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Future Directions

The compound has potential applications in the synthesis of biologically active compounds like pyrazolo[3,4-b]quinolinones . Its use as a catalyst in green synthesis methods suggests potential for further exploration in sustainable chemistry .

properties

IUPAC Name

2-(2-methoxyanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-18-11-7-3-2-6-10(11)15-12-9(13(16)17)5-4-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXZOAJWOZFOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368980
Record name 2-(2-Methoxyanilino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyanilino)pyridine-3-carboxylic acid

CAS RN

114501-02-9
Record name 2-(2-Methoxyanilino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.